Benzyl 3-chloro-2,4,6-trihydroxybenzoate
Description
Benzyl 3-chloro-2,4,6-trihydroxybenzoate is a polyhydroxylated aromatic ester featuring a benzyl group attached to a trihydroxybenzoate backbone substituted with a chlorine atom at position 3.
Properties
CAS No. |
131524-46-4 |
|---|---|
Molecular Formula |
C14H11ClO5 |
Molecular Weight |
294.68 g/mol |
IUPAC Name |
benzyl 3-chloro-2,4,6-trihydroxybenzoate |
InChI |
InChI=1S/C14H11ClO5/c15-12-10(17)6-9(16)11(13(12)18)14(19)20-7-8-4-2-1-3-5-8/h1-6,16-18H,7H2 |
InChI Key |
FUMNNYQLNGABBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=C(C=C2O)O)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-chloro-2,4,6-trihydroxybenzoate typically involves the esterification of 3-chloro-2,4,6-trihydroxybenzoic acid with benzyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-chloro-2,4,6-trihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Benzyl 3-chloro-2,4,6-trihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-chloro-2,4,6-trihydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-chloro-2,4,6-trihydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine atom and benzyl ester group can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The presence of hydroxyl, chloro, and benzyl groups significantly influences the compound’s physicochemical and biological properties. Key comparisons include:
A. Benzyl 4-Benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate (Compound 9, )
- Structural Differences : Replaces the 3-chloro and 4,6-hydroxy groups with a formyl (CHO) and benzyloxy (OBn) group.
- Benzyloxy groups may improve lipophilicity, affecting membrane permeability .
B. Schiff Bases of 3-Chloro-2,4-dihydroxybenzaldehyde (Compounds 13–15, )
- Structural Differences : Derived from 3-chloro-2,4-dihydroxybenzaldehyde (1b), these Schiff bases lack the benzyl ester and trihydroxy substitution but introduce amine-linked aromatic moieties.
- Implications: The amine groups in Schiff bases facilitate hydrogen bonding and metal chelation, which are critical for antitumor activity.
C. Polyhydroxylated Benzyl Alcohol Derivatives ()
- Example : 3-Chloro-2,5-dihydroxybenzyl alcohol.
- Structural Differences : Replaces the benzyl ester with a primary alcohol and shifts hydroxyl/chloro positions.
- Implications : The alcohol group increases hydrophilicity, reducing cell membrane penetration compared to the ester-containing target compound. Positional isomerism (e.g., chloro at 3 vs. 5) may alter electronic distribution and bioactivity .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Structural-Activity Relationship (SAR) : Chloro and hydroxyl groups at specific positions (e.g., 3-Cl, 2,4,6-OH) may optimize DNA intercalation and antioxidant activity but require balancing with lipophilic groups (e.g., benzyl) for bioavailability.
- Knowledge Gaps: Direct experimental data on the target compound’s synthesis, stability, and bioactivity are needed to validate hypotheses derived from analogs.
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